molecular formula C17H22O5 B13397152 Dihydrobigelovin

Dihydrobigelovin

Cat. No.: B13397152
M. Wt: 306.4 g/mol
InChI Key: JCDZXDWMCKMXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrobigelovin is a sesquiterpene lactone compound derived from the plant Inula helianthus aquatica. It has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrobigelovin typically involves the extraction from Inula helianthus aquatica. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general extraction techniques for sesquiterpene lactones involve the use of organic solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Scaling up would involve optimizing the extraction efficiency and purification steps to ensure a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydrobigelovin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.

    Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Bigelovin: Another sesquiterpene lactone from the same plant, known for its anti-inflammatory and anti-cancer properties.

    Parthenolide: A sesquiterpene lactone with similar anti-inflammatory and anti-cancer activities, derived from the plant Tanacetum parthenium.

    Artemisinin: A sesquiterpene lactone used as an anti-malarial drug, derived from the plant Artemisia annua.

Uniqueness

Dihydrobigelovin stands out due to its specific molecular targets and pathways, such as the degradation of IKK-β and the upregulation of DR5, which are not commonly observed in other sesquiterpene lactones .

Properties

IUPAC Name

(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDZXDWMCKMXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.